Bis([3-triethoxysilyl)propyl]urea

Adhesion Promoter Hydrolytic Stability Composite Materials

Bis([3-triethoxysilyl)propyl]urea, also identified as N,N'-bis(3-triethoxysilylpropyl)urea or CAS 69465-84-5, is a dipodal organosilane characterized by two triethoxysilyl groups linked via propyl chains to a central urea moiety. This molecular architecture (C19H44N2O7Si2, MW 468.7 g/mol) classifies it as a bis-silane coupling agent, fundamentally differentiating it from conventional monofunctional silanes due to its ability to form up to six bonds per molecule to a substrate.

Molecular Formula C19H44N2O7Si2
Molecular Weight 468.7 g/mol
Cat. No. B7780007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis([3-triethoxysilyl)propyl]urea
Molecular FormulaC19H44N2O7Si2
Molecular Weight468.7 g/mol
Structural Identifiers
SMILESCCO[Si](CCCNC(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC
InChIInChI=1S/C19H44N2O7Si2/c1-7-23-29(24-8-2,25-9-3)17-13-15-20-19(22)21-16-14-18-30(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3,(H2,20,21,22)
InChIKeyHOBIHBQJHORMMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis([3-triethoxysilyl)propyl]urea Procurement Guide: Properties and Industrial Positioning


Bis([3-triethoxysilyl)propyl]urea, also identified as N,N'-bis(3-triethoxysilylpropyl)urea or CAS 69465-84-5, is a dipodal organosilane characterized by two triethoxysilyl groups linked via propyl chains to a central urea moiety . This molecular architecture (C19H44N2O7Si2, MW 468.7 g/mol) classifies it as a bis-silane coupling agent, fundamentally differentiating it from conventional monofunctional silanes due to its ability to form up to six bonds per molecule to a substrate .

Bis([3-triethoxysilyl)propyl]urea Procurement: Why Generic Substitution Fails


Substituting Bis([3-triethoxysilyl)propyl]urea with a conventional monofunctional silane or even another bis-silane without a urea group is scientifically unsound due to its unique dipodal structure and hydrogen-bonding urea core. Standard silanes form only three bonds to a substrate, whereas this compound can establish up to six , directly impacting hydrolytic durability and interfacial adhesion . Furthermore, the central urea moiety imparts specific CO2-philicity and molecular recognition capabilities that are absent in alternative bridging units (e.g., alkylene, isocyanurate), meaning performance metrics cannot be extrapolated from simple alkoxy silane analogs.

Bis([3-triethoxysilyl)propyl]urea Quantified Differentiation: Comparative Performance Data


Dipodal Architecture Confers ~10,000x Greater Hydrolytic Stability

As a dipodal silane, Bis([3-triethoxysilyl)propyl]urea exhibits intrinsic hydrolytic stability up to approximately 10,000 times greater than conventional silane coupling agents . This class-level advantage stems from its ability to form up to six bonds per molecule to a substrate, compared to only three bonds for conventional monofunctional silanes .

Adhesion Promoter Hydrolytic Stability Composite Materials

Superior Adhesion to Steel and Aluminum Compared to Mono-Silyl Urea Analogs

In a direct comparative study within a silicone caulking formulation, the bis-silyl urea (bis(N,N'-trimethoxysilylpropyl) urea) demonstrated significantly higher adhesion to steel (13.8 ppi) and aluminum (14.4 ppi) than two mono-silyl urea analogs: (N-trimethoxysilylpropyl-N'-propyl) urea (10.1 ppi on steel, 2.7 ppi on aluminum) and (N-trimethoxysilylpropyl-N'-trimethylsilylpropyl) urea (3.2 ppi on steel, 3.3 ppi on aluminum) .

Silicone Caulking Adhesion Promoter Metal Substrates

CO2/N2 Separation Performance: BTESPU Membrane vs. BTESE and TTESPI

A polysilsesquioxane (PSQ) membrane prepared via sol-gel processing of N,N'-bis(triethoxysilylpropyl)urea (BTESPU) achieved a CO2/N2 permselectivity of 12 and a CO2 permeance of 3.8 × 10^-9 mol/(m^2 s Pa) . In the same study, copolymerization of BTESPU with bis(triethoxysilyl)ethane (BTESE) increased permeance to 2.2 × 10^-7 mol/(m^2 s Pa) while maintaining a permselectivity of 13 . Furthermore, a homopolymer membrane from tris(triethoxysilylpropyl) isocyanurate (TTESPI) showed a higher permeance (3.2 × 10^-7 mol/(m^2 s Pa)) and higher permselectivity (18) .

Gas Separation Membranes CO2 Capture Polysilsesquioxane

Exceptional Acetonitrile Molecular Recognition via POSS-Urea Material

Acidic condensation of 1,3-bis(3-(triethoxysilyl)propyl)urea (BTPU) produces bispropylurea-bridged POSS (POSS-urea), a microporous material that demonstrates an acetonitrile adsorption capacity of 74 mmol/g . This value compares favorably to metal-organic frameworks (MOFs) and zeolites, with the material exhibiting a 132-fold higher adsorption capacity for acetonitrile relative to toluene , indicating high pore selectivity for specific volatile organic compounds (VOCs) .

Molecular Recognition VOC Adsorption POSS

Bis([3-triethoxysilyl)propyl]urea: Best Application Scenarios Based on Evidence


High-Durability Adhesion Promotion for Metal Bonding

In formulations requiring long-term hydrolytic stability and robust adhesion to ferrous or nonferrous metals, Bis([3-triethoxysilyl)propyl]urea is the preferred choice over conventional silanes. The ~10,000x greater hydrolytic stability combined with direct comparative adhesion data showing 13.8 ppi on steel (versus 3.2-10.1 ppi for mono-silyl analogs) provides a data-driven justification for its use in silicone caulks, automotive adhesives, and protective coatings for steel or aluminum substrates.

Baseline Precursor for CO2 Separation Membrane Development

Researchers developing CO2/N2 separation membranes can utilize BTESPU as a reference material or building block. Its homopolymer membrane performance (CO2/N2 permselectivity 12, CO2 permeance 3.8 × 10^-9 mol/(m^2 s Pa)) serves as a quantifiable baseline against which copolymer modifications (e.g., with BTESE for higher permeance) or alternative precursors (e.g., TTESPI for higher permselectivity) can be benchmarked . This makes BTESPU a critical procurement item for membrane optimization studies.

Synthesis of Microporous POSS-Urea for Selective VOC Capture

The acidic condensation of 1,3-bis(3-(triethoxysilyl)propyl)urea (BTPU) yields a POSS-urea material with a specific acetonitrile adsorption capacity of 74 mmol/g and 132-fold selectivity over toluene . This evidence supports its procurement for research programs focused on developing next-generation sensors or adsorbents targeting polar VOCs, particularly acetonitrile, where conventional MOFs or zeolites may not offer comparable selectivity.

Technical Documentation Hub

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